![molecular formula C12H17NO4 B2403771 1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene CAS No. 1393846-44-0](/img/structure/B2403771.png)

1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

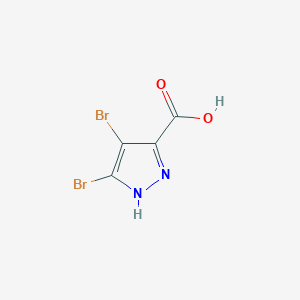

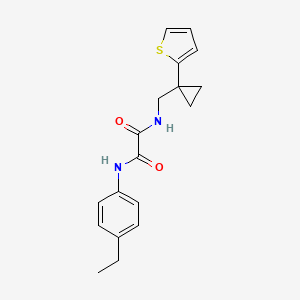

“1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene” is an organic compound that belongs to the class of ethers . Ethers are compounds having two alkyl or aryl groups bonded to an oxygen atom . This particular compound has a tert-butoxy and an ethoxy group attached to an oxygen atom, and a nitro group attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of “1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene” would consist of a benzene ring substituted with a nitro group and an ether linkage that connects to a tert-butoxy group . The presence of the ether and nitro groups can significantly influence the compound’s chemical behavior .Chemical Reactions Analysis

Ethers, in general, can react with oxygen to form explosive peroxide compounds in a free radical process called autoxidation . The presence of the nitro group might also make the compound susceptible to reduction reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene” would depend on its molecular structure. Ethers, in general, have no intermolecular hydrogen bonding between ether molecules, which makes their boiling points much lower than an alcohol with similar mass . The presence of an electronegative oxygen atom gives ethers a small dipole moment .Aplicaciones Científicas De Investigación

- Application : 1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene serves as a precursor for N-(3-tert-butoxy-3-oxopropyl) glycine-derived N-carboxyanhydride (tBuO2Pr-NCA). Controlled ring-opening polymerization of tBuO2Pr-NCA produces well-defined poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with stimuli-responsive properties .

- Application : 1-Bromo-3-[2-(tert-butoxy)ethoxy]propane, derived from our compound, serves as a versatile building block. Researchers use it to synthesize novel drug candidates targeting various health conditions .

Polymer Chemistry: Controlled Ring-Opening Polymerization

Pharmaceutical Research: Innovative Drug Candidates

Motor Gasoline Additives: Oxygenated Compounds

Propiedades

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-12(2,3)17-8-7-16-11-6-4-5-10(9-11)13(14)15/h4-6,9H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHKPOXEOZKECV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCOC1=CC=CC(=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2403688.png)

![N-(furan-2-ylmethyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2403690.png)

![N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2403691.png)

![(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2403697.png)

![ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2403698.png)

![1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403705.png)